Thiethylperazine

Alzheimer's disease neurodegeneration ABCC1

Standard phenothiazine antiemetics lack ABCC1-transporter selectivity, limiting their use in proteostasis research. Thiethylperazine fills this gap with dual D2/H1 antagonism (pKi 8.06/8.12) and selective ABCC1 activation, enabling amyloid-β clearance studies and vancomycin-potentiation assays. • Reduces cerebral Aβ42 load in APP/PS1 mice at 3 mg/kg (i.m., 30 days). • Enhances vancomycin activity at ≥2 μg/mL; MIC 8-16 μg/mL against VREF. • ≥98% purity, -20°C storage, shipped with ice packs for global delivery.

Molecular Formula C22H29N3S2
Molecular Weight 399.6 g/mol
CAS No. 1420-55-9
Cat. No. B1681299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiethylperazine
CAS1420-55-9
SynonymsNorzine
Thiethylperazine
Thiethylperazine Malate
Thiethylperazine Maleate (2:1)
Torecan
Molecular FormulaC22H29N3S2
Molecular Weight399.6 g/mol
Structural Identifiers
SMILESCCSC1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCN(CC4)C
InChIInChI=1S/C22H29N3S2/c1-3-26-18-9-10-22-20(17-18)25(19-7-4-5-8-21(19)27-22)12-6-11-24-15-13-23(2)14-16-24/h4-5,7-10,17H,3,6,11-16H2,1-2H3
InChIKeyXCTYLCDETUVOIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityWHITE TO FAINTLY YELLOW CRYSTALLINE POWDER;  SLIGHT ODOR;  FREELY SOL IN WATER;  SOL IN METHANOL;  PH (FRESHLY PREPARED 1 IN 100 SOLN) BETWEEN 2.8-3.8 /MALATE/
FAINTLY YELLOWISH, FINE, CRYSTALLINE, VOLUMINOUS POWDER;  ODORLESS OR HAS VERY SLIGHT ODOR;  BITTER TASTE;  MELTS @ 183 °C WITH DECOMP;  POORLY SOL IN WATER, METHANOL, ABSOLUTE ETHANOL;  VERY POORLY SOL IN BENZENE, ETHER, CHLOROFORM /MALEATE/
4.87e-03 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Thiethylperazine (CAS 1420-55-9): Core Pharmacological and Chemical Identity for Scientific Procurement


Thiethylperazine (CAS 1420-55-9) is a piperazine phenothiazine derivative, classified primarily as an antiemetic agent. It functions as an antagonist at multiple receptor sites, including dopamine D2 receptors (pKi = 8.06) and histamine H1 receptors (pKi = 8.12), which are central to its antiemetic and potential antipsychotic properties [1]. Structurally defined as 2-ethylthio-10-[3-(4-methylpiperazine-1-yl)propyl]-10H-phenothiazine, it exhibits high lipophilicity, binding extensively to membranes and serum proteins (>85%) [2]. The compound is also recognized as a selective activator of the ABCC1 transporter, a feature distinct from many conventional phenothiazine antiemetics [1].

Why Generic Substitution of Thiethylperazine with Other Phenothiazine Antiemetics Fails: A Pharmacological Basis


The interchangeability of thiethylperazine with other phenothiazine antiemetics is not supported by their distinct pharmacological profiles. For instance, thiethylperazine demonstrates a markedly different brain tissue distribution compared to prochlorperazine, concentrating in cerebellar areas, which may underpin its unique antivertigo and antiemetic specificity [1]. Furthermore, it possesses a dual mechanism of action involving potent D2/H1 antagonism and selective ABCC1 activation, a combination not found in alternatives like prochlorperazine or chlorpromazine [2]. These molecular and functional differences translate into divergent efficacy and side effect profiles, making simple generic substitution a scientifically unsound practice for research or clinical applications.

Quantitative Differentiators: Head-to-Head Evidence for Thiethylperazine Selection Over Comparators


Selective ABCC1 Activation and In Vivo Reduction of Amyloid-β Load

Thiethylperazine uniquely functions as a selective activator of the ABCC1 transporter, a property not reported for other antiemetic phenothiazines like prochlorperazine or metoclopramide [1]. In a transgenic mouse model of Alzheimer's disease (APP/PS1), thiethylperazine administered at 3 mg/kg intramuscularly twice daily for 30 days significantly reduced cerebral Aβ42 levels . This specific ABCC1 activation is linked to enhanced amyloid-β clearance from the brain [1].

Alzheimer's disease neurodegeneration ABCC1 amyloid beta

Intrinsic Antibacterial Activity Against Vancomycin-Resistant Enterococcus faecalis (VREF)

Thiethylperazine demonstrates direct antibacterial activity against Enterococcus faecalis, including vancomycin-resistant strains (VREF), a property not shared by other common antiemetics [1]. The Minimum Inhibitory Concentration (MIC) for thiethylperazine against vancomycin-resistant E. faecalis ATCC 51299 is 16 μg/mL, and it inhibits vancomycin-susceptible E. faecalis ATCC 29212 at an MIC of 8 μg/mL . In contrast, prochlorperazine and metoclopramide are not reported to possess any such direct antibacterial effect.

antimicrobial resistance VRE Enterococcus faecalis phenothiazine

Divergent Brain Tissue Distribution Compared to Prochlorperazine and Chlorpromazine

Thiethylperazine exhibits a unique brain tissue distribution profile relative to other phenothiazines, which may underlie its distinct clinical profile [1]. In dog brain studies, thiethylperazine was found to concentrate in cerebellar areas, whereas the distribution of prochlorperazine and chlorpromazine was markedly different, showing higher concentrations in other brain regions [1]. This differential localization suggests a distinct mechanism of action for its antivertigo and antiemetic effects that is not replicated by its structural analogs.

brain distribution pharmacokinetics antiemetic phenothiazine

Enhanced Antipsychotic Potency Relative to Chlorpromazine

Despite being classified primarily as an antiemetic, thiethylperazine possesses significant antipsychotic activity, demonstrating approximately three times greater potency than chlorpromazine in clinical studies of schizophrenia [1]. This higher potency is attributed to its strong antagonism at both dopamine D2 and serotonin 5-HT2 receptors, with a greater affinity for 5-HT2 than D2 receptors, a profile associated with atypical antipsychotic efficacy [2].

antipsychotic schizophrenia dopamine antagonist phenothiazine

High-Value Research and Industrial Application Scenarios for Thiethylperazine (CAS 1420-55-9)


Alzheimer's Disease and Proteinopathy Model Research

Thiethylperazine is a valuable tool compound for investigating ABCC1-mediated amyloid-β clearance mechanisms in cellular and animal models of Alzheimer's disease and other amyloidopathies. Its selective ABCC1 activation and demonstrated ability to reduce cerebral Aβ42 load in transgenic mice make it a unique probe for studying brain proteostasis, as documented in Section 3, Evidence Item 1 [1]. Researchers can utilize it to dissect the role of ABCC1 in neurodegeneration, independent of its antiemetic properties.

Antimicrobial Adjuvant and Resistance Reversal Studies

In the field of antimicrobial resistance, thiethylperazine serves as a dual-purpose agent due to its intrinsic antibacterial activity against Enterococcus faecalis and its ability to potentiate the activity of vancomycin. As detailed in Section 3, Evidence Item 2, it demonstrates defined MIC values against VREF and can synergize with vancomycin to lower its MIC [2]. This makes thiethylperazine a compelling candidate for studies aimed at repurposing non-antibiotics or developing new combination therapies against multidrug-resistant organisms.

Comparative Neuropharmacology and Antipsychotic Drug Discovery

Thiethylperazine offers a distinct pharmacological profile for comparative studies in neuropharmacology. Its approximately three-fold greater antipsychotic potency over chlorpromazine, combined with a unique 5-HT2A/D2 receptor affinity ratio and specific cerebellar brain distribution, makes it an ideal comparator for dissecting the mechanisms underlying atypical antipsychotic efficacy and extrapyramidal side effects, as supported by evidence in Section 3, Items 3 and 4 [3]. This can inform the design of next-generation antipsychotic agents.

Antiemetic Mechanism of Action and Drug Screening

For research focused on the neurobiology of nausea and vomiting, thiethylperazine is a critical comparator due to its potent D2 and H1 receptor antagonism. Its well-characterized receptor binding profile (pKi values for D2: 8.06; H1: 8.12) allows for precise benchmarking in receptor binding assays and functional studies of the chemoreceptor trigger zone (CTZ). Furthermore, its divergent brain distribution compared to prochlorperazine provides a unique angle for investigating the neural circuits governing emesis and vertigo [4].

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